
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Overview
Description
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is a constrained analog of phenylalanine and has been identified as a core structural element present in several peptide-based drugs and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the Pomeranz–Fritsch–Bobbitt cyclization. This method typically starts with the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core . Another approach includes the use of multicomponent reactions for the functionalization of tetrahydroisoquinolines, which improves atom economy, selectivity, and yield .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl bromides, various nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Neuroprotective Effects
Research indicates that 6Htc may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. This modulation is critical for developing treatments for conditions characterized by dopaminergic dysfunction .
Opioid Receptor Interaction
6Htc has been proposed as a rigid mimic of tyrosine conformation in opioid ligand-receptor complexes. Studies demonstrate that it exhibits significant binding affinity to mu and delta opioid receptors, suggesting its potential as an analgesic or in pain management therapies .
Anti-inflammatory and Antioxidant Activities
The compound has shown promise in anti-inflammatory and antioxidant activities, making it a candidate for treating inflammatory disorders. Its ability to interact with oxidative stress markers provides insights into its potential therapeutic applications.
Synthesis of Derivatives
The synthesis of 6Htc typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under acidic or basic conditions followed by hydroxylation and carboxylation steps. This versatility allows for the development of various derivatives that can enhance biological activity or target different pathways in disease processes.
Development of Medicinal Formulations
The compound is being explored for use in formulations aimed at treating dopaminergic nerve diseases. Patents have been filed detailing the application of tetrahydroisoquinoline-3-carboxylic acid derivatives in developing medications for conditions like Parkinson's disease .
Case Studies and Research Findings
Several studies have documented the therapeutic potential of 6Htc:
- A study published in Neuroscience Letters highlighted the compound's neuroprotective effects against oxidative stress-induced neuronal damage.
- Research conducted on animal models demonstrated that administration of 6Htc resulted in improved motor function and reduced neuroinflammation in models of Parkinson's disease.
- Clinical trials are ongoing to assess the efficacy of 6Htc derivatives in treating chronic pain conditions linked to opioid receptor pathways.
Mechanism of Action
The mechanism of action of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the PD-1/PD-L1 protein-protein interaction, which plays a crucial role in immune checkpoint regulation . By inhibiting this interaction, the compound can potentially enhance the immune response against cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine with similar biological activities.
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Another derivative with potent inhibitory activity against specific enzymes.
Uniqueness
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6Htc) is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarities to various biologically active molecules. This article explores the biological activity of 6Htc, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.202 g/mol
- CAS Number : 134388-87-7
6Htc has been identified as a rigid mimic of tyrosine conformation, which is crucial for its interaction with opioid receptors. Studies have shown that it binds significantly to mu and delta opioid receptors, demonstrating its potential as an opioid ligand . This binding affinity suggests that 6Htc may influence pain modulation and other physiological processes mediated by these receptors.
Opioid Receptor Binding
Research indicates that 6Htc analogs exhibit substantial receptor binding activity:
- Mu Opioid Receptor : High affinity observed, suggesting potential analgesic properties.
- Delta Opioid Receptor : Significant binding also noted, indicating possible roles in mood regulation and addiction pathways.
Neuroprotective Effects
In vitro studies have demonstrated that 6Htc possesses neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which may be beneficial in conditions such as neurodegenerative diseases .
Antioxidant Activity
The compound exhibits antioxidant capabilities by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is essential for protecting cells from oxidative damage.
Study 1: Opioid Receptor Interaction
A study published in PubMed highlighted the receptor binding characteristics of 6Htc. It was found that the compound mimics the conformation of tyrosine effectively, leading to significant binding to both mu and delta opioid receptors . The implications suggest therapeutic avenues in pain management and addiction treatment.
Study 2: Neuroprotection in Cellular Models
Another investigation assessed the neuroprotective effects of 6Htc on cultured neuronal cells subjected to oxidative stress. The results indicated a marked reduction in cell death and preservation of mitochondrial function when treated with 6Htc . This study underscores its potential utility in developing treatments for neurodegenerative disorders.
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for 6Htc, and how can enantiomeric purity be optimized?
Methodological Answer: A modified Pictet-Spengler reaction starting from D-tyrosine derivatives is widely used for synthesizing 6Htc. This method achieves 95% yield in the cyclization step, with enantiomeric excess (ee) initially at 7% but improved to 99.4% via recrystallization . Key steps include:
- Boc-protection of tyrosine.
- Cyclization under acidic conditions.
- Final deprotection and purification. Table 1: Synthesis Optimization
Step | Yield (%) | Initial ee (%) | Final ee (%) |
---|---|---|---|
Cyclization | 95 | 7 | — |
Recrystallization | — | — | 99.4 |
Reference: |
Q. How does 6Htc mimic tyrosine in peptide-ligand design?
Methodological Answer: 6Htc acts as a rigid conformational mimic of tyrosine due to its tetrahydroisoquinoline backbone, restricting side-chain rotation. This property enhances peptide stability and receptor binding specificity. For example, substitution of Phe with 6Htc in opioid peptides (e.g., Dmt-Tic analogs) improves µ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) antagonist activity . Reference:
Q. What analytical techniques validate 6Htc’s structural integrity and purity?
Methodological Answer:
- Potentiometry and UV-VIS spectroscopy assess metal-complexation behavior (e.g., with Cu²⁺ or Ni²⁺) .
- Chiral HPLC confirms enantiomeric purity .
- Mass spectrometry (e.g., MALDI-TOF) verifies molecular weight .
Advanced Research Questions
Q. How do 6Htc-containing peptides modulate opioid receptor selectivity?
Methodological Answer: Structural studies reveal that 6Htc’s constrained geometry alters peptide-receptor interactions. For example:
- Deltorphin analogs with D-6Htc show high DOR affinity (Ki < 1 nM) but reduced MOR binding .
- Endomorphin analogs with L-6Htc enhance MOR selectivity via steric hindrance at DOR . Experimental Design:
- Radioligand displacement assays using [³H]-DAMGO (MOR) and [³H]-DPDPE (DOR).
- Molecular dynamics simulations to map binding pockets. Reference:
Q. What contradictions exist in 6Htc’s biological activity across studies?
Data Contradiction Analysis:
- Antiproliferative Activity: 6Htc derivatives inhibit Huh-7 hepatic carcinoma cells (IC₅₀ ~20 µM) via caspase-8-mediated apoptosis . However, no cytotoxicity is reported in non-cancerous cell lines, suggesting context-dependent mechanisms.
- Receptor Binding: Variability in MOR/DOR affinity ratios across peptide scaffolds (e.g., Dmt-Tic vs. deltorphin analogs) highlights sequence-dependent effects . Resolution Strategy:
- Compare peptide backbone flexibility and side-chain modifications.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Reference:
Q. How can 6Htc improve proteolytic stability in peptide therapeutics?
Methodological Answer:
- Peptoid Substitution: Replace L-6Htc with D-6Htc to resist enzymatic cleavage .
- Backbone Methylation: Reduces recognition by proteases (e.g., chymotrypsin). Validation:
- Incubate peptides in human serum; measure half-life via LC-MS.
- Compare stability of 6Htc-containing analogs vs. native sequences. Reference:
Q. What role does 6Htc play in metal complexation for catalytic or therapeutic applications?
Methodological Answer: 6Htc forms stable complexes with transition metals (Cu²⁺, Ni²⁺), influencing redox activity. For example:
Properties
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAGDYRHPWTZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194126 | |
Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76824-99-2 | |
Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76824-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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